molecular formula C13H21ClOSi B13472770 tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane

tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane

Cat. No.: B13472770
M. Wt: 256.84 g/mol
InChI Key: KUACYHHRESHSLM-UHFFFAOYSA-N
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Description

tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-substituted phenoxy group, and a dimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane can be synthesized through a multi-step process involving the reaction of tert-butyl(chloro)dimethylsilane with 3-chloro-4-methylphenol. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group onto the silicon atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of tert-butyl(3-amino-4-methylphenoxy)dimethylsilane.

    Oxidation: Formation of tert-butyl(3-chloro-4-quinonyl)dimethylsilane.

    Reduction: Formation of this compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane is used as a protecting group for hydroxyl functionalities during multi-step organic syntheses. It is also employed in the preparation of silyl ethers and other silicon-containing compounds .

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique structural properties make it valuable in the formulation of advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl(3-chloro-4-methylphenoxy)dimethylsilane involves its ability to act as a silylating agent. The compound can form stable silyl ethers by reacting with hydroxyl groups, thereby protecting them from unwanted reactions during synthetic processes. The molecular targets include hydroxyl-containing compounds, and the pathways involve nucleophilic substitution reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H21ClOSi

Molecular Weight

256.84 g/mol

IUPAC Name

tert-butyl-(3-chloro-4-methylphenoxy)-dimethylsilane

InChI

InChI=1S/C13H21ClOSi/c1-10-7-8-11(9-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3

InChI Key

KUACYHHRESHSLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl

Origin of Product

United States

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